1-(Chloromethyl)-3-iodo-5-methoxybenzene
Description
1-(Chloromethyl)-3-iodo-5-methoxybenzene is a halogenated aromatic compound characterized by a chloromethyl (-CH2Cl) group at position 1, an iodine atom at position 3, and a methoxy (-OCH3) group at position 5 of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and antibody-drug conjugates (ADCs), owing to its reactive chloromethyl group and halogenated aromatic backbone .
Properties
Molecular Formula |
C8H8ClIO |
|---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
1-(chloromethyl)-3-iodo-5-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
InChI Key |
UUKMEDNMOKCMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 3-methoxybenzyl chloride. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydrogen atom with an iodine atom on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom on the benzene ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like potassium permanganate, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Substituent Variations in Halogenated Benzene Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
